molecular formula C17H12ClN B8310635 6-Chloro-2,3-diphenylpyridine

6-Chloro-2,3-diphenylpyridine

Cat. No.: B8310635
M. Wt: 265.7 g/mol
InChI Key: VXYZYYAWRMALNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-diphenylpyridine is a heteroaromatic compound featuring a pyridine core substituted with a chlorine atom at position 6 and phenyl groups at positions 2 and 3. Chloropyridines are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric modulation capabilities .

Properties

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

6-chloro-2,3-diphenylpyridine

InChI

InChI=1S/C17H12ClN/c18-16-12-11-15(13-7-3-1-4-8-13)17(19-16)14-9-5-2-6-10-14/h1-12H

InChI Key

VXYZYYAWRMALNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Chloro-2,3-diphenylpyridine with key analogs, focusing on substituent effects, molecular properties, and reactivity.

Structural and Substituent Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Reactivity Reference ID
This compound* Cl (C6), Ph (C2, C3) C₁₇H₁₂ClN 265.74 Hypothetical; expected high steric bulk and aromatic π-stacking potential. -
2-Chloro-6-phenylpyridine-3-carbonitrile Cl (C2), Ph (C6), CN (C3) C₁₂H₇ClN₂ 214.65 Near-planar structure; strong electron-withdrawing cyano group enhances electrophilicity at C3 . [7]
2-Chloro-6-methyl-3-phenylpyridine Cl (C2), Me (C6), Ph (C3) C₁₂H₁₀ClN 203.67 Reduced steric hindrance vs. diphenyl analog; methyl group may improve solubility . [9]
6-Chloro-2,3-cyclopentenopyridine Cl (C6), fused cyclopentene C₁₀H₈ClN 177.63 Fused cycloalkene introduces ring strain; used in asymmetric catalysis precursors . [5]
6-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cl-Ph, fused triazolothiadiazole C₁₀H₅ClN₄S 254.69 Heterocyclic fusion increases rigidity; potential bioactivity via thiadiazole motifs . [8]

Physicochemical Properties

  • Aromaticity and Planarity : The pyridine ring in 2-chloro-6-phenylpyridine-3-carbonitrile retains high aromaticity despite substituent interactions, implying that this compound may exhibit similar stability .
  • Solubility : Bulky phenyl groups likely reduce solubility in polar solvents compared to methyl-substituted analogs (e.g., 2-Chloro-6-methyl-3-phenylpyridine) .

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